1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
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Description
1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C16H24N2O4S and its molecular weight is 340.44. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathway Elucidation
Research on the metabolic pathways of novel antidepressants has shown the involvement of cytochrome P450 enzymes in the oxidative metabolism of compounds structurally related to "1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol". These studies provide insights into the metabolic transformations these compounds undergo, including oxidation and sulfoxide formation, which are crucial for understanding their pharmacokinetics and interactions within biological systems (Hvenegaard et al., 2012).
Crystal Structure and Molecular Analysis
Investigations into the crystal structure and molecular properties of novel piperazine derivatives have been conducted to understand their conformational preferences and intermolecular interactions. Such studies, including Hirshfeld surface analysis and density functional theory (DFT) calculations, are vital for drug design and development, providing a foundation for the rational design of compounds with enhanced therapeutic efficacy (Kumara et al., 2017).
Synthetic Methodologies
The development of efficient synthetic methodologies for compounds containing the piperazine motif, as found in "this compound", has been a focus of chemical research. These studies aim to optimize reaction conditions and explore new synthetic routes, enhancing the accessibility of such compounds for further pharmacological evaluation. The synthesis of related compounds has been optimized to achieve high yields and purity, which is critical for their use in medicinal chemistry and drug discovery efforts (Wang Jin-peng, 2013).
Biological Evaluation
Extensive research has been carried out to evaluate the biological activity of piperazine derivatives, including their potential as anticancer and antituberculosis agents. These studies contribute to the identification of novel therapeutic agents, showcasing the relevance of compounds structurally related to "this compound" in the search for new treatments for various diseases (Mallikarjuna et al., 2014).
Properties
IUPAC Name |
1-cyclopropyl-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-22-14-4-6-15(7-5-14)23(20,21)18-10-8-17(9-11-18)12-16(19)13-2-3-13/h4-7,13,16,19H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPHEIMTDKBCFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.